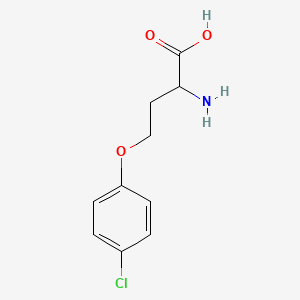

O-(4-Chlorophenyl)-L-homoserine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52161-86-1 |

|---|---|

Molecular Formula |

C10H12ClNO3 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-amino-4-(4-chlorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChI Key |

GEKUAYVUVPHMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCC(C(=O)O)N)Cl |

Origin of Product |

United States |

Biochemical and Biological Activities of O 4 Chlorophenyl L Homoserine and Its Structural Variants

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing is a cell-density-dependent communication process that allows bacteria to coordinate gene expression. nih.govmdpi.com In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs). nih.govmdpi.com O-(4-Chlorophenyl)-L-homoserine has been investigated for its ability to disrupt these communication networks, thereby reducing bacterial virulence.

Interaction with LasR Receptor and Other LuxR-type Proteins

The LasR protein in Pseudomonas aeruginosa is a primary receptor in the QS hierarchy, responding to the native signaling molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). mdpi.comnih.gov this compound and its structural variants have been shown to interact with LasR and other similar LuxR-type receptors. These synthetic analogs can compete with the natural AHL for binding to the receptor's active site. nih.gov This competitive binding can either antagonize (inhibit) or, in some cases, superagonize (enhance) the activity of the receptor. nih.gov Studies using LasR-based bioreporters have demonstrated that certain modified AHL analogs, including those with structural similarities to this compound, can effectively decrease the activity of the LasR receptor, indicating a direct interaction. nih.gov

The structural basis for this interaction lies in the mimicry of the natural AHL molecule. The homoserine lactone ring is a conserved feature, while variations in the acyl side chain, such as the introduction of a 4-chlorophenyl group, influence the binding affinity and subsequent activity at the receptor. nih.gov This interaction is a key mechanism through which these compounds modulate QS-controlled gene expression.

Inhibition of Virulence Factor Production in Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

The QS systems in P. aeruginosa, particularly the Las and Rhl systems, regulate the production of a wide array of virulence factors. nih.govmdpi.com These include enzymes like elastase, proteases, and exotoxin A, as well as pigments like pyocyanin. mdpi.comnih.govmdpi.com By interfering with the LasR receptor and other QS components, this compound and related compounds can significantly inhibit the production of these virulence factors. nih.gov

The inhibition of virulence factor production is a direct consequence of the modulation of QS signaling. When the LasR receptor is antagonized, the downstream signaling cascade that activates the expression of virulence genes is disrupted. mdpi.comnih.gov This leads to a reduction in the bacterium's pathogenic potential without directly killing the organism, a strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov

| Virulence Factor | Regulating QS System | Effect of Inhibition |

| Elastase (LasB) | Las | Reduced tissue damage |

| Protease (LasA) | Las | Decreased proteolytic activity |

| Exotoxin A | Las | Lowered cytotoxicity |

| Pyocyanin | Rhl, Pqs | Diminished oxidative stress on host cells |

| Rhamnolipids | Rhl | Impaired motility and biofilm structure |

Impact on Biofilm Formation Processes

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to their resistance to antibiotics and host immune responses. nih.govnih.gov The formation and maturation of biofilms in P. aeruginosa are tightly regulated by QS systems. nih.govmdpi.com this compound and its analogs have demonstrated the ability to inhibit biofilm formation. nih.gov

The disruption of QS signaling by these compounds interferes with the coordinated expression of genes necessary for biofilm development, including those involved in the production of EPS components. nih.gov By inhibiting the initial stages of attachment and the subsequent maturation of the biofilm, these molecules can prevent the establishment of these resilient bacterial communities. nih.govnih.gov

Mechanisms of Quorum Sensing Inhibition

The primary mechanism by which this compound and its variants inhibit quorum sensing is through competitive antagonism of LuxR-type receptors, most notably LasR. nih.gov These compounds act as molecular mimics of the natural AHL signaling molecules. nih.govnih.gov

The key steps in this inhibitory process are:

Competition for Receptor Binding: The inhibitor, structurally similar to the native AHL, competes for the ligand-binding pocket of the LasR protein. nih.gov

Formation of an Inactive Complex: Upon binding, the inhibitor may fail to induce the necessary conformational change in the receptor that is required for its activation and subsequent DNA binding.

Downregulation of Target Genes: As a result, the transcription of QS-regulated genes, including those responsible for virulence factor production and biofilm formation, is suppressed. nih.govnih.gov

This competitive inhibition has been confirmed in studies where the addition of these synthetic analogs reduces the response of LasR-based biosensors, even in the presence of the natural inducer, 3-oxo-C12-HSL. nih.gov Furthermore, the degradation of AHL signal molecules is another strategy for quorum quenching. Enzymes like AHL lactonases and AHL acylases can inactivate these signals. nih.govfrontiersin.org While this compound itself is a receptor antagonist, the broader field of quorum quenching also explores enzymatic degradation as a complementary mechanism. nih.gov

Enzymatic Target Interactions

Beyond the direct modulation of QS receptors, this compound and related compounds can also interact with specific enzymes involved in critical bacterial processes.

Inhibition of Pyoverdine Biosynthesis Enzymes (e.g., PvdQ)

Pyoverdine is a siderophore, an iron-chelating compound, produced by P. aeruginosa to acquire iron, an essential nutrient, from the host environment. acs.org The biosynthesis of pyoverdine is a complex process involving several enzymes, one of which is PvdQ. acs.org PvdQ is an acylase that plays a crucial role in the maturation of the pyoverdine precursor. acs.org

Research has identified that compounds structurally related to this compound, specifically biaryl nitriles containing a 4-chlorophenyl group, are potent inhibitors of PvdQ. acs.org X-ray crystallography has revealed that these inhibitors bind within the acyl-binding site of the PvdQ enzyme. acs.org The 4-chlorophenyl group is directed into a hydrophobic pocket, establishing key interactions that lead to strong binding and inhibition. acs.org

By inhibiting PvdQ, these compounds disrupt pyoverdine biosynthesis, thereby limiting the bacterium's ability to scavenge iron. acs.org This iron starvation can significantly impair bacterial growth and virulence, making enzymes like PvdQ attractive targets for the development of novel antibacterial agents. acs.org

| Compound/Analog | Target Enzyme | Mechanism of Action | IC50 Value |

| Biaryl nitrile with 4-chlorophenyl | PvdQ | Binds to the acyl-binding site | ~100 μM (initial hit) |

| ML318 (optimized biaryl nitrile) | PvdQ | Binds to the acyl-binding site | 20 nM |

Exploration of Other Relevant Enzyme Systems

No research is available that details the interaction of this compound with enzyme systems other than those involved in quorum sensing. Studies on analogous compounds with a 4-chlorophenyl group have shown inhibitory activity against various enzymes, including urease and acetylcholinesterase. However, without direct experimental evidence, it is not possible to assert that this compound would exhibit similar properties.

Molecular Mechanisms of Biological Action Beyond Quorum Sensing

The molecular mechanisms through which this compound may exert biological effects apart from the disruption of quorum sensing are currently unknown. Research into the broader biological actions of this specific compound has not been published.

Due to the absence of specific data for this compound in these areas, the generation of a detailed, evidence-based article according to the requested structure is not feasible at this time.

Compound List

As no detailed article content could be generated, a table of mentioned compounds is not applicable.

Structure Activity Relationship Sar Investigations of O 4 Chlorophenyl L Homoserine Analogues

Elucidation of the Role of the 4-Chlorophenyl Moiety in Bioactivity

The 4-chlorophenyl group is a crucial component for the bioactivity of this class of molecules. Its presence is often associated with enhanced potency and, in some cases, selectivity towards specific biological targets. The chlorine atom at the para-position of the phenyl ring is of particular importance. This is highlighted in studies of other molecular scaffolds where a 4-chlorophenyl group contributes significantly to the compound's efficacy. For instance, in a series of diarylpentanoids, the inclusion of at least one 4-chlorophenyl group was found to be important for achieving selectivity for p53+/+ HCT116 cells. researchgate.net Similarly, in other classes of compounds, the presence of a halogen, such as chlorine, on a phenyl ring has been shown to be well-tolerated and can contribute positively to antifungal activity. nih.gov

Contribution of the L-Homoserine Scaffold to Biological Activity

The L-homoserine portion of the molecule provides the core framework upon which the pharmacophoric elements are arranged. As an amino acid, it possesses key functional groups—the carboxylic acid and the amine group—that can participate in crucial interactions with biological targets, such as hydrogen bonding. The L-configuration is often essential for recognition by enzymes and transporters. For example, the L-amino acid transport system is known to be responsible for the uptake of certain amino acid-based drugs. nih.gov

The homoserine backbone itself is a substrate in the biosynthesis of essential amino acids like methionine in fungi. nih.gov This suggests that O-(4-Chlorophenyl)-L-homoserine could potentially act as an antimetabolite, targeting enzymes within this pathway. L-homoserine O-acetyltransferase, the enzyme that catalyzes the first step in methionine biosynthesis in Candida albicans, is a potential target for antifungal agents. nih.gov The structural similarity of this compound to the natural substrate, L-homoserine, could allow it to bind to the active site of such enzymes, thereby inhibiting their function.

Influence of Substituent Variations on Potency and Specificity

The nature and position of substituents on the phenyl ring have a marked effect on the potency and specificity of O-aryl-L-homoserine analogues. While the 4-chloro substitution has been identified as a key feature, variations of this have been explored to optimize activity. In broader studies of related compounds, the substitution pattern on a phenyl ring is a critical determinant of biological activity. For example, in a series of acylhydrazones with antifungal properties, the replacement of a bromine atom with a trifluoromethyl group in the phenyl ring led to compounds with good activity. nih.gov Conversely, the introduction of a 3-CF3O-phenyl group significantly diminished antifungal activity. nih.gov

These findings underscore the sensitivity of the biological target to the electronic and steric properties of the substituents. The position of the substituent is also critical, as demonstrated in studies where a 4-fluorophenyl group conferred good antifungal activity, whereas a 3-fluorophenyl group resulted in less active or non-selective compounds. nih.gov

| Substituent on Phenyl Ring | Observed Effect on Bioactivity (Inferred from Related Compound Classes) | Reference |

|---|---|---|

| 4-Chloro | Important for selectivity and potency. | researchgate.net |

| 4-Bromo | Well-tolerated and can lead to potent compounds. | nih.gov |

| 4-Trifluoromethyl | Can result in good bioactivity. | nih.gov |

| 4-Fluoro | Can confer good antifungal activity and selectivity. | nih.gov |

| 3-Fluoro | May lead to reduced activity or lack of selectivity. | nih.gov |

| 3-Trifluoromethoxy | Significantly reduces antifungal activity. | nih.gov |

Stereochemical Impact on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral molecules like this compound. The "L" configuration of the homoserine backbone is generally crucial for its interaction with biological systems, which are inherently chiral. In many instances, one enantiomer of a drug is significantly more active than its mirror image.

Studies on other chiral compounds have consistently demonstrated the profound impact of stereochemistry. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This stereoselectivity is often attributed to the specific geometric requirements of the binding site on the target protein or to stereoselective uptake by cells. nih.gov While both L- and D-penicillamine showed comparable inhibitory effects on L-homoserine O-acetyltransferase from Candida albicans, this is considered a more unusual case. nih.gov For this compound, it is highly probable that the L-enantiomer is the more biologically active form, as is common for many amino acid analogues that target specific enzymes or transporters.

Computational and Theoretical Studies on O 4 Chlorophenyl L Homoserine and Its Analogs

Molecular Docking Assessments of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for predicting the strength and type of interaction, often quantified by a docking score or binding energy.

In the context of O-(4-Chlorophenyl)-L-homoserine analogs, molecular docking has been extensively used to investigate their potential as Quorum Sensing (QS) inhibitors. QS is a bacterial communication system that controls virulence, and its disruption is a promising anti-pathogenic strategy. nih.govmdpi.com Docking studies often target QS receptor proteins like LasR and RhlR in Pseudomonas aeruginosa or CviR in Chromobacterium violaceum. nih.govfrontiersin.org

Research on novel AHL analogs has utilized molecular docking to rationalize how modifications to the acyl side chain affect binding to the LasR receptor. frontiersin.org For example, studies have shown that introducing different substituents on a benzene (B151609) ring within the acyl chain can modulate binding affinity. frontiersin.org Docking simulations predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. In one study, docking of AHL analogs into the LasR binding site helped to explain their inhibitory activity, which was then confirmed with biological assays. frontiersin.org Another study investigating modulators of the RhlI synthase, an enzyme involved in AHL production, used docking to identify two distinct binding pockets for inhibitor and activator molecules, highlighting the structural basis for their opposing functions. nih.gov

The native ligand for the CviR receptor, N-hexanoyl-L-homoserine lactone, demonstrated a significant binding energy of -7.7 kcal/mol in one docking study, setting a benchmark for potential inhibitors. researchgate.net This underscores the importance of the homoserine lactone core, a key feature of the title compound, in receptor binding.

Table 1: Example of Molecular Docking Scores for QS-Related Ligands

| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Study Focus |

|---|---|---|---|

| Catechin | LasR | -10.969 | Natural Compound Screening nih.gov |

| Catechin | CviR' | -9.936 | Natural Compound Screening nih.gov |

| Nakinadine B | PqsE | -7.442 | Natural Compound Screening nih.gov |

| Nakinadine B | CviR | -10.34 | Natural Compound Screening nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time. tandfonline.com MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds, that stabilize the binding. nih.gov

For analogs of this compound, MD simulations have been crucial in validating potential QS inhibitors. After docking natural compounds to QS receptors like LasR and PqsE, MD simulations running for periods such as 50 nanoseconds were used to confirm the stability of the complexes. nih.gov Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time indicates whether the complex remains stable or dissociates. A stable complex is characterized by a low and converging RMSD value. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. DFT can accurately predict various properties, including optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Table 2: Example of Quantum Chemical Calculation Data for a Chlorophenyl Analog

| Parameter | Value | Method/Basis Set | Molecule |

|---|---|---|---|

| HOMO Energy | -0.235 eV | DFT/B3LYP/6-31G(d,p) | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu |

| LUMO Energy | -0.068 eV | DFT/B3LYP/6-31G(d,p) | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu |

| HOMO-LUMO Gap | -0.167 eV | DFT/B3LYP/6-31G(d,p) | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (which quantify physicochemical properties) and experimentally measured activity. Validated QSAR models can then be used to predict the activity of new, untested compounds. mahidol.ac.th

QSAR studies have been successfully applied to AHL analogs to predict their QS-inhibiting capabilities. bas.bgresearchgate.net In one study, 2D- and 3D-QSAR models were developed for a series of AHL derivatives acting as inhibitors against the SdiA quorum sensor in Salmonella typhimurium. bas.bg The models were built using a training set of 35 compounds and validated with a test set of 12 compounds. The statistical quality of the models was high, with the 3D-QSAR (CoMFA) model showing a cross-validated correlation coefficient (q²) of 0.772 and a non-cross-validated correlation coefficient (r²) of 0.896. bas.bg

A key finding from these QSAR studies, directly relevant to this compound, is the importance of specific structural features for activity. The 3D-QSAR contour maps revealed that having an electronegative substituent, such as chlorine (Cl), on the molecule favors strong inhibitory activity. bas.bg This suggests that the 4-chloro substituent on the phenyl ring of the title compound is likely a critical feature for its potential biological activity as a QS modulator. Another QSAR study on the lactonolysis activity of an N-acyl-homoserine lactonase enzyme also demonstrated high predictive accuracy, with a correlation coefficient greater than 0.9, using quantum chemical descriptors. mahidol.ac.thresearchgate.net

Table 3: Statistical Parameters for an Example 3D-QSAR (CoMFA) Model of AHL Analogs

| Parameter | Value | Description |

|---|---|---|

| q² | 0.772 | Cross-validated correlation coefficient (predictive ability) |

| r² | 0.896 | Non-cross-validated correlation coefficient (goodness of fit) |

| F-statistic | 98.745 | Statistical measure of the model's significance |

Data derived from a study on Acyl Homoserine Lactone derivatives against SdiA. bas.bg

Analysis of Electronic Properties and Intermolecular Forces (e.g., Hydrogen Bonding, Pi-Stacking)

The analysis of electronic properties and non-covalent intermolecular forces is essential for understanding how molecules interact with each other in a condensed phase, such as in a crystal lattice or a protein binding site. Key interactions include hydrogen bonding (e.g., O-H···O, N-H···N) and π-π stacking, which involves the attractive, non-covalent interaction between aromatic rings. nih.gov

While crystal structure data for this compound is not available, studies on analogs provide a clear picture of the expected interactions. An investigation of 1-(4-chlorophenyl)propan-1-one revealed a supramolecular structure governed by a combination of weak C-H···O hydrogen bonds and significant π-π stacking of the 4-chlorophenyl rings. researchgate.net This demonstrates the propensity of the chlorophenyl group to engage in these crucial stabilizing interactions.

Similarly, a detailed analysis of a series of N-(chlorophenyl)pyridinecarboxamides probed their interaction landscapes, identifying N-H···N hydrogen bonds as the favored interaction mode. mdpi.com The study of isophthalamide (B1672271) analogs also highlighted the dominant role of strong N-H···O hydrogen bonds and the influence of aromatic stacking. mdpi.com These interactions are fundamental in dictating the crystal packing and can influence physical properties like melting point. The presence of both a hydrogen-bond-donating/accepting homoserine backbone and an aromatic chlorophenyl ring in this compound suggests that both hydrogen bonding and π-π stacking would be primary forces governing its molecular recognition and self-assembly processes.

Advanced Research Applications and Future Directions

The unique structure of O-(4-Chlorophenyl)-L-homoserine, a non-natural amino acid, positions it at the intersection of chemistry and biology, opening up numerous avenues for advanced research. Its applications span from probing complex biological signaling to serving as a component in engineered biological systems.

Q & A

Basic: What synthetic methodologies are effective for regioselective synthesis of O-(4-Chlorophenyl)-L-homoserine?

Answer:

The synthesis typically involves coupling L-homoserine with a 4-chlorophenyl group via nucleophilic substitution or esterification. Key steps include:

- Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect the amino and carboxyl groups of L-homoserine, ensuring regioselectivity during chlorophenyl group attachment .

- Coupling reactions : Employ catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the hydroxyl group of L-homoserine for reaction with 4-chlorophenyl electrophiles (e.g., 4-chlorophenyl chlorothioformate) .

- Purification : Column chromatography or preparative TLC (≥95% purity) is recommended to isolate the product .

Basic: How can this compound be characterized using spectroscopic techniques?

Answer:

- GC-MS : Derivatize the compound with trimethylsilyl (TMS) groups to enhance volatility. Key fragmentation patterns include m/z 338.9 (M+ for TMS derivatives) and diagnostic peaks for the chlorophenyl moiety (e.g., m/z 111 for C6H4Cl) .

- LC-MS/MS : Use electrospray ionization (ESI) in positive mode. The [M+H]+ ion (C10H13ClNO3) appears at m/z 230.0, with fragmentation yielding peaks at m/z 152.0 (homoserine backbone) and 127.0 (chlorophenyl group) .

- NMR : Analyze ¹H and ¹³C spectra for shifts indicative of the chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and homoserine’s chiral center (δ 3.8–4.2 ppm for α-H) .

Basic: What is the metabolic role of L-homoserine derivatives in microbial biosynthesis?

Answer:

L-Homoserine is a precursor for methionine, threonine, and specialized metabolites like γ-butyrolactone. This compound may act as:

- Enzyme substrate : Homoserine O-acetyltransferase (e.g., in S. cerevisiae) acetylates L-homoserine with a Km of 0.8 mM and Vmax of 12.3 µmol/min/mg .

- Branch point metabolite : In E. coli, engineered strains redirect flux from the aspartate pathway to overproduce L-homoserine derivatives via glyoxylate shunt activation .

Advanced: How can metabolic pathway engineering optimize this compound production in E. coli?

Answer:

- Upstream pathway enhancement : Overexpress ask (aspartate kinase) and eliminate feedback inhibition by threonine .

- Redox balancing : Activate the glyoxylate shunt to supply NADPH, improving yield from 0.5 to 1.5 mol/mol glucose .

- Downstream optimization : Knock out thrB (homoserine kinase) to prevent diversion to threonine .

- Fed-batch fermentation : Achieve 119.96 g/L yield by controlling glucose feed and dissolved oxygen in 5-L bioreactors .

Advanced: How to resolve contradictions in reported enzymatic activity data for homoserine-modifying enzymes?

Answer:

Discrepancies in Km or Vmax values (e.g., for homoserine acetyltransferase) arise from:

- Assay conditions : Standardize pH (7.5–8.0), temperature (30°C), and cofactors (e.g., 0.1 mM acetyl-CoA) .

- Enzyme source : Use purified recombinant enzymes (e.g., met10 mutants in S. cerevisiae) to avoid interference from endogenous metabolites .

- Data normalization : Express activity per mg of protein (specific activity) rather than crude lysate .

Advanced: What enzymatic assays are suitable for studying this compound’s interaction with acetyltransferases?

Answer:

- Radiometric assays : Use [³H]-L-homoserine to track acetyl group transfer to this compound via scintillation counting .

- HPLC-based quantification : Monitor product formation (O-acetyl derivative) with a C18 column and UV detection at 210 nm .

- Kinetic modeling : Fit data to Michaelis-Menten equations using nonlinear regression tools (e.g., GraphPad Prism) .

Advanced: How to synthesize this compound derivatives for structure-activity studies?

Answer:

- Phosphorylation : React with POCl3 in anhydrous DMF to generate O-phospho derivatives .

- Heterocycle formation : Use halocyclization (e.g., iodine-mediated) of allyl oxime intermediates to create oxadiazine or thiadiazine analogs .

- Protecting group strategies : TBDMS for hydroxyl groups ensures selective modification of the chlorophenyl ring .

Advanced: What are the research implications of this compound’s structural similarity to pesticide precursors?

Answer:

The chlorophenyl group suggests potential as a scaffold for agrochemicals, such as:

- Insecticide intermediates : Analogous to pyraclofos, a phosphorothioate insecticide synthesized from 4-chlorophenyl precursors .

- Metabolic inhibitors : Study its effect on acetyltransferase enzymes in pest species .

Advanced: How to optimize LC-MS parameters for quantifying trace this compound in biological samples?

Answer:

- Column selection : Use a HILIC (hydrophilic interaction) column for polar compounds.

- Ionization settings : ESI+ with 30 V collision energy minimizes in-source fragmentation .

- Internal standards : Deuterated L-homoserine (d4-L-homoserine) improves quantification accuracy .

Advanced: How does chirality impact this compound’s biological activity?

Answer:

The L-configuration is critical for enzyme recognition. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.